

An In-depth Technical Guide to 6-Bromooxazolo[4,5-b]pyridine

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Compound of Interest

Compound Name: 6-Bromooxazolo[4,5-b]pyridine

Cat. No.: B037191

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CAS Number: 1260863-86-2

This technical guide provides a comprehensive overview of **6-Bromooxazolo[4,5-b]pyridine**, a key heterocyclic building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in the development of kinase inhibitors.

Core Compound Properties

6-Bromooxazolo[4,5-b]pyridine is a crystalline solid at room temperature. Its chemical structure consists of a fused oxazole and pyridine ring system, with a bromine atom at the 6-position. This bromine atom is strategically positioned for functionalization, primarily through palladium-catalyzed cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules.

There has been some discrepancy in the reported molecular weight of this compound. This is likely due to confusion with the related compound, 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. For clarity, the properties of **6-Bromooxazolo[4,5-b]pyridine** are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 1260863-86-2 | [1] |
| Molecular Formula | C ₆ H ₃ BrN ₂ O | [1] |
| Molecular Weight | 199.01 g/mol | [1] |
| Exact Mass | 197.94288 Da | [1] |
| Appearance | Crystalline Solid | [2] |
| Solubility | Low water solubility; Soluble in DMSO and DMF | [2] |
| Storage | Store in a tightly sealed container at room temperature, protected from moisture. Sensitive to basic conditions. | [2] |

Synthesis and Functionalization

While a direct and detailed synthesis protocol for **6-Bromooxazolo[4,5-b]pyridine** is not readily available in the public domain, a common route to similar brominated heterocyclic cores involves the bromination of the parent heterocycle. A patented method for the synthesis of the related compound, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, provides a relevant synthetic strategy.

Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one

A one-step method for the synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one has been reported, which can be adapted for the synthesis of other brominated oxazolopyridines.[3]

Experimental Protocol:

- Dissolve oxazolo[4,5-b]pyridin-2(3H)-one in N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
- Add N-bromosuccinimide (NBS) to the solution.

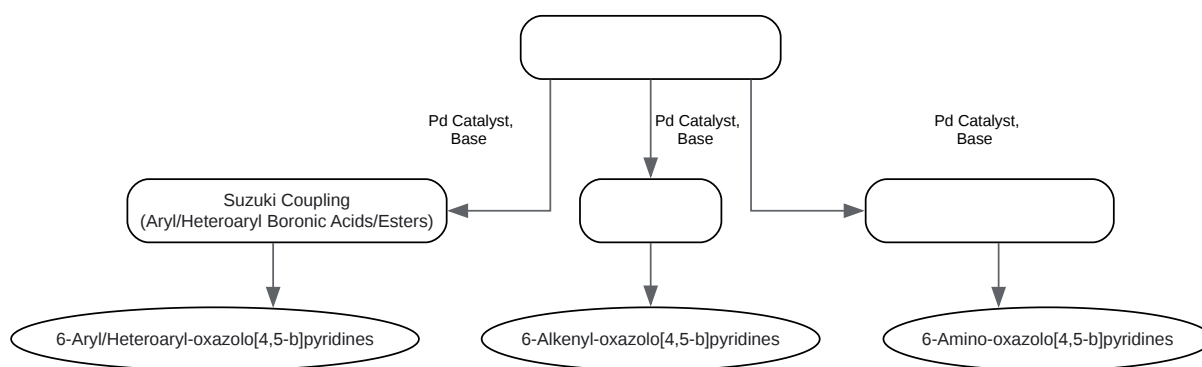
- Stir the reaction mixture at a temperature between 10-90°C for 1-36 hours.
- Upon completion, the reaction is quenched with water and the product is isolated by filtration.
- The crude product is then purified to afford the desired 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one with a reported yield of up to 92%.^[3]

This process offers a safe and efficient alternative to using liquid bromine and is scalable for industrial production.^[3]

Key Functionalization Reactions: Cross-Coupling

The bromine atom on the **6-Bromooxazolo[4,5-b]pyridine** scaffold is the key to its utility as a synthetic intermediate. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Logical Workflow for Functionalization:



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Caption: Key cross-coupling reactions of **6-Bromooxazolo[4,5-b]pyridine**.

Experimental Protocol for Buchwald-Hartwig Amination (General):

A general procedure for the Buchwald-Hartwig amination of a bromopyridine is as follows:

- In an inert atmosphere, combine the bromopyridine, an amine, a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a phosphine ligand (e.g., XPhos), and a base (e.g., KOtBu) in a suitable solvent like toluene.[4]
- Heat the reaction mixture (typically to 90-110°C) and monitor its progress using TLC or LC-MS.[4][5]
- Upon completion, the reaction is cooled and quenched.
- The product is then extracted and purified by chromatography.

Applications in Drug Discovery

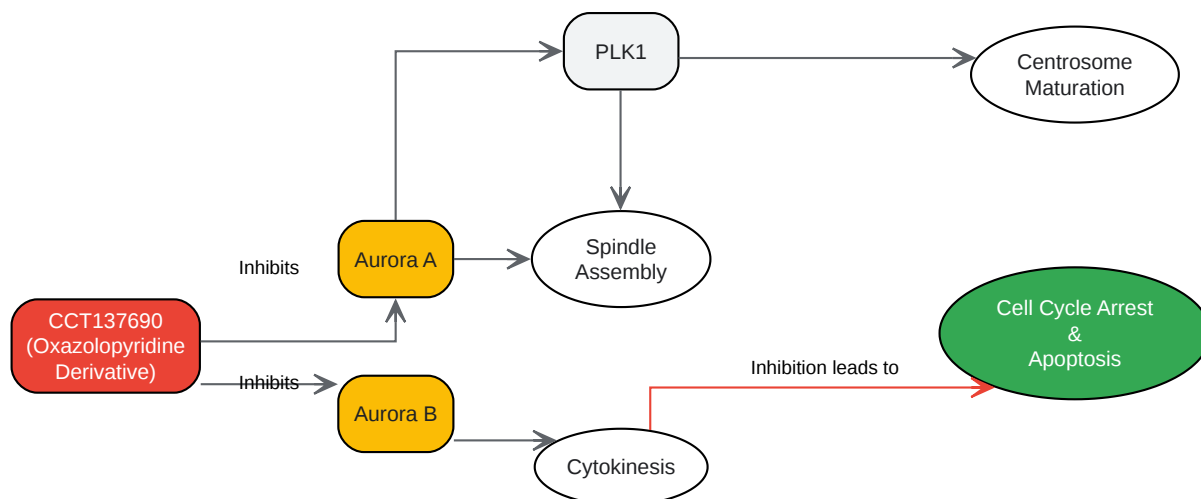
The oxazolo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. **6-Bromooxazolo[4,5-b]pyridine** serves as a crucial starting material for the synthesis of potent and selective inhibitors of several important enzyme families.[2]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is linked to various cancers, making them an attractive target for cancer therapy. A series of imidazo[4,5-b]pyridine derivatives, structurally analogous to oxazolo[4,5-b]pyridines, have been developed as potent Aurora kinase inhibitors.[6]

One such preclinical candidate, CCT137690, is a potent inhibitor of Aurora A, B, and C kinases. [6] The synthesis of this class of compounds relies on the functionalization of a brominated heterocyclic core.

Aurora Kinase Signaling Pathway:



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Caption: Simplified Aurora kinase signaling pathway and the inhibitory action of CCT137690.

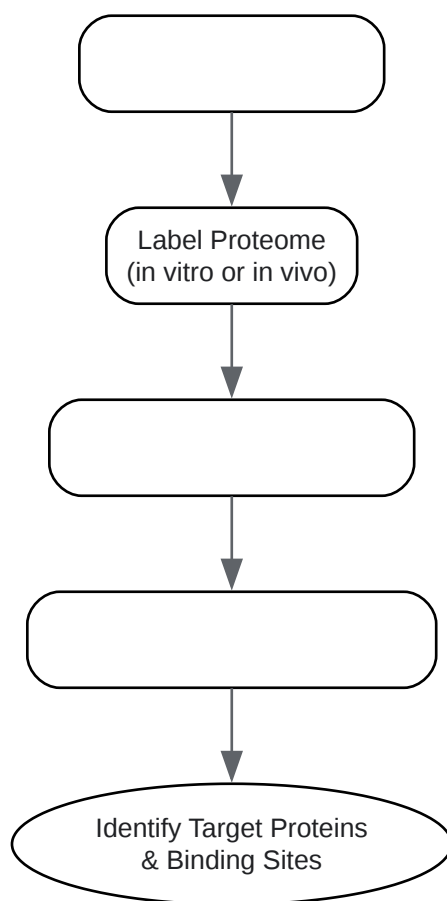
Dual JAK/HDAC Inhibitors

Janus kinases (JAKs) are a family of tyrosine kinases that are critical for cytokine signaling, while histone deacetylases (HDACs) are enzymes that play a key role in the epigenetic regulation of gene expression. The simultaneous inhibition of both JAKs and HDACs is a promising strategy for the treatment of certain cancers and inflammatory diseases. The triazolopyridine scaffold, which is structurally related to oxazolopyridine, has been utilized in the rational design of dual JAK/HDAC inhibitors.^[7]

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemoproteomic technique used to study the active state of enzymes in complex biological systems. **6-Bromooxazolo[4,5-b]pyridine** can be used as a "warhead" in the design of activity-based probes. The electrophilic nature of the oxazole ring allows it to covalently bind to nucleophilic residues in the active sites of enzymes.^[2]

Experimental Workflow for Activity-Based Protein Profiling:



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